Product packaging for di-Calciphor(Cat. No.:CAS No. 135608-06-9)

di-Calciphor

Cat. No.: B147714
CAS No.: 135608-06-9
M. Wt: 725 g/mol
InChI Key: BJCPXBBUCVFUCJ-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

di-Calciphor (CAS 135608-06-9), with the molecular formula C44H68O8, is a member of the "Calciphors" family, which are compounds known for their calcium ionophoretic (calcium ionophore) activity . It is derived from prostaglandin B1 and its derivatives through polymerization under alkaline conditions . Its primary research value lies in its ability to protect against specific forms of cell death, making it a tool for investigating mitochondrial function and survival pathways. Studies have demonstrated that this compound can protect hepatocytes against cell death induced by mitochondrial failure, such as the toxicity caused by antimycin A, an inhibitor of mitochondrial electron transport chain complex III . The protective effect is observed within a narrow range of toxicant concentrations and can be effective even when added after the toxic insult, suggesting it modulates critical death pathways post-injury . This indicates its research applications in models of traumatic or toxicologic injury where mitochondrial integrity is compromised . The mechanism is associated with the preservation of mitochondrial integrity, though the exact signaling mechanisms remain an area of investigation . This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H68O8 B147714 di-Calciphor CAS No. 135608-06-9

Properties

CAS No.

135608-06-9

Molecular Formula

C44H68O8

Molecular Weight

725 g/mol

IUPAC Name

7-[2-[2-[3-(6-carboxyhexyl)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxocyclopent-3-en-1-yl]-4,4-dimethyl-3-oxooctyl]-5-oxocyclopenten-1-yl]heptanoic acid

InChI

InChI=1S/C44H68O8/c1-7-9-27-43(3,4)38(46)26-24-32-29-35(41(51)34(32)20-16-12-14-18-22-40(49)50)36(42(52)44(5,6)28-10-8-2)30-31-23-25-37(45)33(31)19-15-11-13-17-21-39(47)48/h24,26,35-36H,7-23,25,27-30H2,1-6H3,(H,47,48)(H,49,50)/b26-24+

InChI Key

BJCPXBBUCVFUCJ-SHHOIMCASA-N

SMILES

CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O

Isomeric SMILES

CCCCC(C)(C)C(=O)/C=C/C1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O

Canonical SMILES

CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O

Synonyms

16,16'-dimethyl prostaglandin B1 dimer
di-Calcipho

Origin of Product

United States

Advanced Synthetic Strategies and Structural Elucidation in Di Calciphor Research

Contemporary Approaches to Di-Calciphor Synthesis

The synthesis of this compound is understood to proceed from its monomer, prostaglandin (B15479496) B1 (PGB1). PGB1 itself is a non-enzymatic dehydration product of prostaglandin E1 (PGE1), a reaction that can be induced by treatment with a strong base. The subsequent polymerization of PGB1 under alkaline conditions yields oligomers, including this compound.

However, specific, contemporary synthetic strategies detailing the controlled dimerization to selectively produce this compound, including reaction conditions, catalysts, and purification methods, are not well-documented in the available literature. General synthetic routes for prostaglandins (B1171923) and their analogs have been developed, such as those involving Pauson-Khand reactions or the Corey lactone approach, but their direct application to the synthesis of this compound is not explicitly described. nih.govsemanticscholar.orgnih.govnih.govresearchgate.net

Stereochemical Characterization and Isomeric Investigations of this compound

Given that this compound is a dimer of a complex molecule (PGB1) which contains multiple stereocenters, a number of isomers of this compound are expected to exist. The stereochemistry of these isomers would be determined by the configuration of the monomer units and the nature of the linkage between them.

Design and Synthesis of this compound Analogs and Derivatives

The development of analogs is a common strategy in medicinal chemistry to improve the properties of a lead compound. For this compound, analogs could be designed by modifying the PGB1 monomer prior to dimerization or by chemically altering the this compound molecule itself.

While there is extensive research on the design and synthesis of various prostaglandin analogs with a wide range of biological activities, this research does not specifically address analogs of this compound or the Calciphor family. nih.govnih.govgoogle.com The synthesis of derivatives such as 15-dehydroprostaglandin B1 and 16,16'-dimethyl-15-dehydroprostaglandin B1, which also form oligomers with ionophoretic activity, has been reported. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analyses of this compound Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, SAR would involve correlating structural modifications with their calcium ionophore activity and other potential biological effects.

The available literature indicates that the oligomeric form (dimers, trimers, tetramers) of PGB1 derivatives is essential for their calcium ionophoretic activity, as the monomeric prostaglandins show no significant activity. nih.gov This provides a foundational piece of SAR data. However, a comprehensive analysis detailing how different structural features of the Calciphor family modulate this activity is not available. General SAR studies have been conducted on other classes of prostaglandin analogs for different biological endpoints, but these are not directly applicable to the ionophoretic activity of this compound. nih.gov

Molecular and Cellular Mechanistic Pathways of Di Calciphor Action

Di-Calciphor's Modulation of Mitochondrial Bioenergetics and Integrity

This compound emerges as a potent guardian of mitochondrial health, intervening in pathways that are central to cellular life and death. Its protective mechanisms are particularly evident in scenarios of mitochondrial dysfunction, where it works to preserve the organelle's structural and functional integrity.

Mechanisms of Protection Against Mitochondrial Dysfunction and Cellular Demise

This compound has been shown to offer protection against cellular injury and demise instigated by mitochondrial failure. taylorfrancis.com Research indicates that this compound can shield cells from the toxic effects of substances like potassium cyanide, which directly inhibit mitochondrial respiration. taylorfrancis.comnih.gov The protective effects of this compound are linked to its ability to preserve mitochondrial integrity in vitro. taylorfrancis.com

An important aspect of its protective action is its ability to counteract the downstream consequences of mitochondrial energy production failure. When mitochondria are compromised, a cascade of detrimental events ensues, including the loss of ion homeostasis, cellular swelling, and ultimately, cell death. This compound appears to intervene in these early stages, mitigating the damage and affording a window for cellular recovery. However, it is noteworthy that the protective scope of this compound has its limits; for instance, it does not confer protection against anoxic injury in hepatocytes. taylorfrancis.com

Regulation of Ion Transport Systems within the Inner Mitochondrial Membrane

As a compound with calcium ionophoretic activity, this compound's influence on ion transport across the inner mitochondrial membrane is a cornerstone of its mechanism of action. taylorfrancis.com The inner mitochondrial membrane is a critical barrier that maintains the electrochemical gradients necessary for ATP production. By modulating the transport of ions, this compound can influence the bioenergetic state of the mitochondria and, consequently, the cell.

Impact on Mitochondrial Membrane Potential (Δψ) and pH Gradient (ΔpH) Maintenance

The mitochondrial membrane potential (Δψ) and the pH gradient (ΔpH) are the two components of the proton-motive force that drives ATP synthesis. This compound's ability to influence ion transport suggests a direct impact on the maintenance of these critical gradients. While direct studies on this compound's effect on Δψ and ΔpH are not extensively detailed in the available literature, its protective role during mitochondrial failure implies an ability to prevent the catastrophic collapse of these gradients. A loss of the mitochondrial proton-motive force is a key event in KCN toxicity, and this compound's protective effect in this context points towards its role in preserving this force. nih.gov

Control of Mitochondrial Phosphate (B84403) Homeostasis and Osmotic Stability

Inorganic phosphate is a crucial substrate for ATP synthesis and its transport into the mitochondrial matrix is tightly regulated. Mitochondrial swelling is a consequence of dysregulated ion and water movement across the inner membrane, often leading to rupture of the outer membrane and the release of pro-apoptotic factors. This compound has been observed to inhibit mitochondrial swelling, indicating a role in maintaining osmotic stability. nih.gov This suggests that it may influence the transport of phosphate and other ions that contribute to the osmotic balance of the mitochondrial matrix.

Influence on ATP Synthase and Adenine (B156593) Nucleotide Translocase Activity

The machinery of ATP synthesis, which includes ATP synthase and the adenine nucleotide translocase (ANT), is a likely target of this compound's modulatory effects. The inhibition of ATP synthase and ADP/ATP exchange are hallmarks of mitochondrial dysfunction. nih.gov The protective effects of this compound against such dysfunction suggest that it may act to preserve the activity of these essential components of cellular energy production. By ensuring the continued operation of ATP synthase and ANT, this compound would help to maintain the cellular energy supply and prevent the accumulation of ADP, which can be a signal for cellular distress.

Modulation of Mitochondrial Calcium Transport Dynamics (e.g., Ca2+ uniporter)

Given that this compound is part of a family of compounds with calcium ionophoretic activity, its most direct action is likely on mitochondrial calcium transport. taylorfrancis.com Mitochondria play a crucial role in buffering cytosolic calcium levels, and excessive mitochondrial calcium uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death. As a calcium ionophore, this compound could potentially facilitate the transport of calcium across the inner mitochondrial membrane. This could have a dual effect: under conditions of calcium overload, it might exacerbate mitochondrial calcium accumulation, but it is also possible that its protective effects are mediated by a more nuanced modulation of calcium dynamics, perhaps by preventing the extreme fluctuations that lead to pathology.

Research Findings on this compound's Mitochondrial Effects

Parameter Observed Effect of this compound Reference
Cellular Protection Protects against cell death due to mitochondrial failure induced by potassium cyanide. taylorfrancis.comnih.gov
Mitochondrial Integrity Preserves mitochondrial integrity in vitro. taylorfrancis.com
Proton-Motive Force Implied protection against the loss of the mitochondrial proton-motive force. nih.gov
Mitochondrial Swelling Inhibits mitochondrial swelling. nih.gov
ATP Synthase Activity Implied protection against the inhibition of ATP synthase. nih.gov
ADP/ATP Exchange Implied protection against the inhibition of ADP/ATP exchange. nih.gov
Inorganic Phosphate Uptake Implied modulation of inorganic phosphate uptake. nih.gov
Calcium Ionophoric Activity Possesses calcium ionophoretic activity. taylorfrancis.com

Analogies and Distinctions between this compound's Protective Actions and Endogenous Anoxia-Induced Mechanisms

This compound has demonstrated protective effects against ischemic injury in vivo and anoxic cell injury by preserving mitochondrial integrity. taylorfrancis.comdtic.mil This protective action is thought to be related to its function as a calcium ionophore, a molecule that can transport calcium ions across cell membranes. taylorfrancis.com Endogenous mechanisms for cellular protection against anoxia, or a lack of oxygen, are complex and involve a variety of signaling pathways aimed at preserving cellular energy and preventing cell death.

A key distinction in the protective action of this compound is its apparent cell-type specificity. For instance, while it shows protective effects in the context of cerebral ischemia, it does not appear to protect hepatocytes (liver cells) from anoxic injury. taylorfrancis.comdtic.mil This suggests that the pathways through which this compound acts may not be universally present or effective in all cell types, unlike some of the more general endogenous protective mechanisms against anoxia. Further research is needed to fully elucidate the specific pathways this compound modulates and how they compare to the body's natural responses to low-oxygen conditions.

Role in Cellular Redox State and Oxidative Stress Mitigation within Mitochondria

This compound plays a role in maintaining mitochondrial integrity, which is crucial for cellular health and is closely linked to the management of oxidative stress. taylorfrancis.com Mitochondria are the primary sites of cellular respiration and also a major source of reactive oxygen species (ROS), which can cause oxidative damage if not properly controlled.

By preserving mitochondrial function, this compound helps to mitigate the downstream consequences of mitochondrial failure, which can include increased ROS production and subsequent oxidative stress. dtic.mil One of the proposed mechanisms for this is the compound's ability to reduce extra-mitochondrial steady-state calcium levels. dtic.mil Dysregulation of calcium homeostasis is a key factor in mitochondrial dysfunction and the induction of oxidative stress. By modulating calcium concentrations, this compound may help to maintain a healthier cellular redox state and protect against oxidative damage.

This compound's Interactions with Vitamin D Receptor (VDR) Signaling

Based on available scientific literature, there is currently no evidence to suggest a direct interaction between this compound and the Vitamin D Receptor (VDR) signaling pathway. The following subsections outline the requested areas of inquiry for which no specific information regarding this compound could be found.

Ligand-Receptor Binding Characteristics and Transcriptional Modulation

There is no available data describing the binding characteristics of this compound to the Vitamin D Receptor or its subsequent effects on transcriptional modulation.

Exploration of Genomic and Non-Genomic Signaling Cascades Mediated by VDR

Information regarding the role of this compound in the genomic and non-genomic signaling cascades mediated by the Vitamin D Receptor is not present in the current body of scientific literature.

Contribution to Calcium and Phosphate Homeostasis Regulation through VDR Pathways

The contribution of this compound to the regulation of calcium and phosphate homeostasis through Vitamin D Receptor pathways has not been documented in scientific research.

This compound's Influence on Broader Cellular Processes

Detailed information on the influence of this compound on broader cellular processes is not available in the current scientific literature.

Interplay with Cellular Ion Regulatory Mechanisms (beyond mitochondrial)

The precise molecular interactions of this compound with non-mitochondrial cellular ion regulatory mechanisms, such as the plasma membrane Ca2+-ATPase (PMCA), the sodium-calcium exchanger (NCX), and voltage-gated calcium channels (VGCCs), are not extensively detailed in current scientific literature. However, understanding the function of these key regulators of intracellular calcium ([Ca2+]i) is crucial for contextualizing the downstream protective effects of this compound observed in cellular stress models. These mechanisms are fundamental in maintaining the low resting [Ca2+]i necessary for normal cell signaling and preventing the pathological calcium overload that triggers cytotoxic cascades.

Plasma Membrane Ca2+-ATPase (PMCA): The PMCA is a high-affinity, low-capacity calcium pump found on the plasma membrane of all eukaryotic cells. wikipedia.orgwikipedia.org It plays a vital housekeeping role by actively extruding Ca2+ from the cytosol into the extracellular space, powered by the hydrolysis of ATP. wikipedia.orgnih.gov With its high affinity, the PMCA is particularly effective at maintaining the very low basal Ca2+ concentrations (around 100-200 nM) required for accurate cell signaling. wikipedia.orgnih.gov

Sodium-Calcium Exchanger (NCX): The NCX is a low-affinity, high-capacity antiporter that is particularly abundant in excitable tissues like the brain and heart. nih.govwikipedia.org It typically exchanges three sodium ions (Na+) for one calcium ion (Ca2+), utilizing the electrochemical gradient of Na+ to drive Ca2+ extrusion. wikipedia.orgnih.gov While PMCA is the fine-tuner of resting Ca2+, the NCX is crucial for rapidly removing large amounts of Ca2+ from the cell, for instance, following an action potential. nih.govwikipedia.org The direction of transport by the NCX is reversible and depends on the membrane potential and the transmembrane gradients of Na+ and Ca2+. nih.govcvphysiology.com

Voltage-Gated Calcium Channels (VGCCs): VGCCs are transmembrane ion channels that open in response to membrane depolarization, allowing for the rapid influx of Ca2+ into the cell. guidetopharmacology.org This Ca2+ influx is a key transducer of electrical signals into intracellular events, such as neurotransmitter release, muscle contraction, and gene expression. guidetopharmacology.orgwikipedia.org There are several types of VGCCs (e.g., L-type, N-type, P/Q-type), each with distinct properties and tissue distributions. nih.govguidetopharmacology.org While essential for normal physiology, excessive activation of VGCCs, particularly following excitotoxic insults, can lead to detrimental increases in intracellular Ca2+.

The neuroprotective effects of this compound, particularly its ability to prevent the activation of calcium-dependent proteases, suggest that it acts downstream of the events initiated by dysregulation of these ion transport systems. In conditions like cerebral ischemia, failure of these primary Ca2+ extrusion and influx mechanisms leads to the sustained elevation of [Ca2+]i that this compound helps the cell to withstand.

Cellular Adaptive Responses to Stress and Injury Models

This compound has demonstrated significant neuroprotective activity in models of cellular stress and injury, most notably in cerebral ischemia. nih.gov Its mechanism of action in these contexts points towards the modulation of cellular adaptive responses that mitigate the downstream consequences of ionic dysregulation and excitotoxicity. A primary pathway identified is the prevention of proteolytic degradation of key cytoskeletal proteins. nih.gov

Protection Against Ischemia-Induced Neurodegeneration:

In preclinical studies using gerbil models of cerebral ischemia, post-ischemic treatment with this compound has been shown to significantly improve survival and prevent neuronal death in vulnerable brain regions. nih.gov Histological analysis revealed a marked reduction in neuronal degeneration in the CA1 sector of the hippocampus and the dorso-lateral striatum of this compound-treated animals compared to controls. nih.gov

The protective effect of this compound is linked to the inhibition of a critical calcium-dependent degradation pathway. Ischemic insults lead to a massive influx of Ca2+, which activates calcium-dependent proteases like calpain I . nih.gov Activated calpain I then degrades essential structural proteins, leading to cellular dysfunction and death. nih.govnih.gov Research has shown that this compound treatment prevents the early onset of degradation of specific calpain I substrates, namely spectrin (B1175318) and microtubule-associated protein 2 (MAP2) . nih.gov This indicates that this compound interferes with the pathological cascade triggered by calcium overload, thereby preserving cytoskeletal integrity and promoting neuronal survival.

The table below summarizes the key findings from a study on this compound's neuroprotective effects in a gerbil model of cerebral ischemia.

Brain RegionPathological FindingEffect of this compound Treatment
Hippocampus (CA1 Sector) Severe Neuronal DegenerationSignificantly Reduced Degeneration
Degradation of SpectrinPrevented
Degradation of MAP2Prevented
Striatum (Dorso-lateral) Significant Neuronal DegenerationSignificantly Reduced Degeneration
Degradation of SpectrinPrevented
Degradation of MAP2Prevented

This table is based on data from Lin et al. (1993). Brain Research. nih.gov

Modulation of Calpain-Mediated Proteolysis:

The prevention of spectrin and MAP2 degradation strongly suggests that this compound's adaptive response involves the modulation of calpain activity. Calpains are a family of cysteine proteases whose activation is tightly linked to elevated intracellular calcium levels. nih.gov Inappropriate calpain activation is a recognized mechanism in several pathological conditions, including neurodegeneration and ischemia/reperfusion injury. nih.gov By preventing the breakdown of its key neuronal substrates, this compound helps maintain the structural and functional integrity of neurons under ischemic stress. This action represents a crucial adaptive response, shifting the cellular balance away from degradation and towards survival.

The following table outlines the cellular responses to ischemic stress and the adaptive modulation observed with this compound treatment.

Cellular EventResponse to Ischemic StressAdaptive Response with this compound
Intracellular Ca2+ Pathological Increase (Overload)Downstream Deleterious Effects are Mitigated
Calpain I Activity ActivationActivity is Indirectly Inhibited
Spectrin Integrity Proteolytic DegradationDegradation is Prevented
MAP2 Integrity Proteolytic DegradationDegradation is Prevented
Neuronal Viability Cell Death (Neurodegeneration)Survival is Promoted (Neuroprotection)

By targeting these critical downstream effectors of calcium-mediated injury, this compound facilitates a cellular environment conducive to recovery and adaptation in the face of severe stress.

Neurobiological and Systemic Implications of Di Calciphor Activity

Neuroprotective Efficacy in Ischemic Brain Injury Models

In preclinical models of cerebral ischemia, di-Calciphor has shown notable neuroprotective effects. nih.gov Post-ischemic administration of this compound has been found to significantly improve survival rates in animal models and mitigate the neurodegenerative consequences of ischemic events. nih.gov

Preservation of Neuronal Viability and Morphological Integrity

Studies utilizing histochemical and biochemical techniques have revealed that this compound treatment can reduce neuronal degeneration in vulnerable brain regions following an ischemic insult. nih.gov Specifically, in gerbils subjected to cerebral ischemia, this compound administration led to a significant reduction in neuronal damage in the CA1 sector of the hippocampus and the dorso-lateral sector of the striatum. nih.gov This protective effect was visualized through Cresyl violet staining and silver impregnation methods, which highlighted the preservation of neuronal morphology in treated animals compared to untreated controls. nih.gov

The table below summarizes the observed neuroprotective effects of this compound in a gerbil model of cerebral ischemia.

Brain Region Affected by IschemiaObservation in Untreated AnimalsObservation in this compound Treated Animals
Hippocampus (CA1 sector) Significant neuronal degenerationReduced neuronal degeneration
Striatum (dorso-lateral sector) Significant neuronal degenerationReduced neuronal degeneration

Attenuation of Proteolytic Enzyme Activation (e.g., Calpain)

A key mechanism underlying ischemic neuronal death is the overactivation of calcium-dependent proteolytic enzymes, such as calpain. nih.gov this compound has been shown to interfere with this pathological cascade. nih.gov In the same vulnerable brain regions where it preserves neuronal integrity, this compound prevents the early onset of the degradation of calpain I substrates. nih.gov Specifically, the degradation of spectrin (B1175318) and microtubule-associated protein (MAP2), which are targeted by calpain during ischemia, was inhibited in animals treated with this compound. nih.gov This suggests that this compound's neuroprotective effects are, at least in part, attributable to its ability to attenuate the destructive activity of calpain.

Cross-Talk with Endogenous Regulatory Systems

The biological activities of this compound extend beyond direct neuroprotection and involve interactions with fundamental endogenous regulatory pathways, including those mediated by prostaglandins (B1171923) and the systemic control of calcium.

Interrelationships with Prostaglandin-Mediated Biological Pathways

As a synthetic analog of prostaglandin (B15479496) B1, this compound's activities are intrinsically linked to the complex world of prostaglandin signaling. nih.gov Prostaglandins are lipid compounds that exert a wide range of effects in the body, and their actions are mediated by specific receptors. wikipedia.org The parent molecule, prostaglandin B1 (PGB1), is known to have a unique L-shaped conformation, which differs from the hairpin structure of many other prostaglandins. nih.gov This distinct shape is thought to contribute to its relatively low activity in many standard prostaglandin assays and its ability to inhibit certain metabolic enzymes like 15-hydroxyprostaglandin dehydrogenase. nih.gov

While direct receptor binding studies for this compound are not extensively detailed in the available literature, its primary mechanism of influencing cellular function appears to be its action as a calcium ionophore, which may function independently of traditional prostaglandin receptor signaling. nih.govnih.gov This ionophoretic activity, which is not a characteristic of the monomeric parent prostaglandin, allows it to transport calcium ions across biological membranes, a function that directly impacts numerous cellular processes. nih.gov

Influence on Systemic Calcium Homeostasis

The most profound characterized effect of this compound and its oligomeric analogs is their influence on calcium movement at the cellular and subcellular levels, which has implications for systemic calcium homeostasis. nih.govnih.gov Oligomers of 16,16'dimethyl-15-dehydroprostaglandin B1, including dimers like this compound and related trimers, have been identified as effective Ca2+ ionophores. nih.govnih.gov

These molecules can facilitate the movement of calcium ions across lipid membranes, a property not observed in their monomeric precursors. nih.gov Research on a trimeric analog, termed tri-Calciphor, has provided detailed insights into this ionophoretic activity. In isolated mitochondria, tri-Calciphor can induce the efflux of Ca2+. nih.gov This effect is modulated by the presence of other substances; for instance, the combination of ATP, phosphate (B84403), and Mg2+ can completely inhibit this Ca2+-releasing activity. nih.gov

Conversely, under conditions with physiological concentrations of ATP, phosphate, and Mg2+, tri-Calciphor was found to stimulate the uptake of Ca2+ by mitochondria, thereby enhancing the buffering capacity for extramitochondrial calcium. nih.gov In intact hepatocytes, a trimer of 16,16'diMePGB1 was shown to cause a dose-dependent release of Ca2+, primarily from mitochondrial stores at lower concentrations. nih.gov

The ability of this compound and its analogs to directly modulate calcium fluxes within and between cellular compartments represents a significant interaction with calcium homeostasis. While systemic calcium levels are tightly regulated by hormones such as parathyroid hormone and calcitonin, the ionophoretic action of this compound introduces a direct, non-hormonal mechanism for influencing calcium distribution at the tissue and cellular level. Prostaglandins, in general, are known to play a role in systemic calcium metabolism, for example, by affecting bone resorption and renal calcium handling. nih.gov The ionophoretic properties of this compound suggest a distinct and direct mechanism through which it can impact cellular calcium dynamics, which may in turn influence these broader systemic processes.

The table below summarizes the ionophoretic effects of a trimeric analog of this compound on mitochondrial calcium movement.

Experimental ConditionObserved Effect of Tri-Calciphor on Mitochondrial Calcium
Absence of phosphate, Mg2+, and ATPInduces Ca2+ efflux and mitochondrial swelling
Presence of phosphate, Mg2+, and ATPStimulates Ca2+ uptake and enhances buffering of extramitochondrial Ca2+
Presence of phosphate plus either ATP or Mg2+Partially inhibits Ca2+ efflux and mitochondrial swelling

Advanced Methodological Approaches and Future Directions in Di Calciphor Research

Advanced Analytical and Spectroscopic Techniques for Di-Calciphor and Metabolites

Precise characterization of this compound and its metabolic products is crucial for elucidating its biological fate and activity. While detailed accounts of specific advanced analytical and spectroscopic techniques applied to this compound are not extensively available in the provided literature, the determination of its complex chemical identity, including its molecular formula (C44H68O8) and molecular weight (725.01), indicates the use of sophisticated analytical methodologies. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are fundamental for confirming chemical structures, determining stereochemistry, and identifying metabolites in biological samples. The recognition that this compound exists as multiple positional and stereoisomers, with variations in functional activity, underscores the importance of advanced separation techniques like high-performance liquid chromatography for isolating and analyzing these distinct forms nih.gov. Future research efforts are likely to integrate hyphenated analytical platforms for comprehensive metabolic profiling and structural elucidation of this compound and its transformations within biological systems.

In Vitro and Ex Vivo Model Systems for Mechanistic Studies

In vitro and ex vivo model systems have been pivotal in dissecting the cellular and molecular mechanisms underlying the biological effects of this compound, particularly its protective actions on mitochondria. These controlled environments allow for focused investigation of this compound's direct interactions and downstream effects at the cellular level.

Studies utilizing isolated rat hepatocytes have provided significant insights into this compound's capacity to protect against cell death induced by mitochondrial toxins such as antimycin A and potassium cyanide (KCN) nih.govnih.govnih.govnih.govnih.gov. These investigations have demonstrated that this compound helps maintain mitochondrial membrane potential (Δψ) and pH gradient (ΔpH), and mitigates mitochondrial swelling and the accumulation of phosphate (B84403) within mitochondria, even in the presence of ATP depletion nih.govnih.govnih.gov. These findings suggest a protective mechanism that operates independently of ATP supply, primarily by preserving mitochondrial ionic and osmotic stability nih.gov.

Research conducted with isolated rat kidney cells has shown comparable protective effects of this compound against KCN-induced toxicity, suggesting the potential relevance of these mechanisms in different cellular contexts.

Furthermore, in the context of investigating this compound's impact on cerebral ischemia, studies have employed brain slices, specifically from rat neocortex. Although extensive details on the specific methodologies using brain slices with this compound were not provided in the search results, the application of such ex vivo models facilitates the study of this compound's influence on neuronal viability and function within a tissue environment that retains some of the complexity of in vivo conditions.

These diverse in vitro and ex vivo models, including isolated hepatocytes, kidney cells, and brain slices, have been fundamental in establishing this compound's role as a mitochondrial protectant and in conducting initial explorations into its cellular mechanisms of action.

Computational Chemistry and Molecular Modeling for this compound Design and Interaction Prediction

Computational chemistry and molecular modeling approaches offer valuable tools for advancing this compound research, particularly in understanding the relationship between its structure and activity (SAR) and in predicting its interactions with biological targets. Given the structural complexity of this compound and the existence of functionally distinct isomers, computational methods can significantly aid in rational design and optimization efforts.

While detailed published studies specifically on the computational modeling of this compound were not prominently found in the search results, the mention of "SAR - Denovo molecule design" in discussions regarding its potential therapeutic applications suggests the integration of computational approaches within the field nih.gov. The prediction of various physicochemical properties, such as boiling point, density, pka, and vapor pressure, through computational methods further indicates the application of these techniques in characterizing this compound.

Molecular modeling techniques, including docking studies and molecular dynamics simulations, could be effectively utilized to predict the binding modes and affinities of this compound and its active isomers with potential protein targets, such as vitamin D receptors or key components of the mitochondrial ion transport machinery. Such in silico studies can provide critical insights into the molecular basis of this compound's activity and guide the design of novel derivatives with enhanced properties. Future directions in this area involve leveraging these computational tools for target identification and for refining the understanding of the molecular mechanisms underlying this compound's protective effects.

Development of Chemically Modified this compound Derivatives and Prodrugs for Research Applications

This compound's nature as a synthetic derivative of prostaglandin (B15479496) B1 and its existence as a mixture of isomers highlight the relevance of chemical modification in its research nih.govnih.govnih.gov. Identifying and synthesizing the specific active isomers is a crucial area for future chemical endeavors nih.gov. The development of chemically modified this compound derivatives can serve as valuable tools for probing the structural determinants of its biological activity, potentially leading to compounds with improved potency, enhanced selectivity for specific targets (e.g., mitochondrial components), or modified pharmacokinetic profiles tailored for particular research investigations.

The appearance of this compound in patent literature as a potential biologically active moiety for incorporation into protein carrier-linked prodrugs or hydrogels suggests an interest in developing modified forms or delivery systems that could influence its stability, solubility, or targeting in biological studies. Although these patents describe general technologies, their inclusion of this compound indicates the consideration of such approaches for this compound. Research into the trimeric derivative, tri-Calciphor, also exemplifies the exploration of related compounds with potentially different characteristics and activities. Future research is likely to involve targeted chemical synthesis to create novel derivatives and prodrugs specifically designed for research applications, such as tools for tracking this compound within cells or for selectively modulating mitochondrial pathways.

Identification of Novel Molecular Targets and Signaling Networks of this compound

While this compound is known to interact with vitamin D receptors and exert protective effects on mitochondria by influencing ion transport, a comprehensive understanding of its full spectrum of molecular targets and the signaling networks it modulates remains an active area of investigation nih.govnih.govnih.gov.

Existing research indicates that this compound's mitochondrial protection is associated with the preservation of mitochondrial ionic and osmotic stability and the inhibition of several ion transport systems located in the inner mitochondrial membrane, including ATP synthase, adenine (B156593) nucleotide translocator, phosphate transporter, Ca2+ uniporter, and glu/asp transport system nih.govnih.govnih.gov. It may also function as an agonist of endogenous protective mechanisms activated during conditions of anoxia nih.gov. Evidence suggests that its effects may be mediated, at least in part, through calcium regulatory mechanisms, impacting both extra-mitochondrial and mitochondrial calcium levels. Additionally, it has been shown to prevent the degradation of calpain I substrates following cerebral ischemia.

Future research endeavors aim to precisely identify the specific biomolecules responsible for the activity of the functional isomers of this compound nih.gov. This could involve techniques such as affinity purification coupled with mass spectrometry, pull-down assays, or activity-based protein profiling to identify direct protein binding partners. Further exploration of the signaling networks influenced by this compound could involve investigating its impact on pathways related to mitochondrial dynamics, oxidative stress response (beyond its direct protective effects), inflammatory processes, and cell survival pathways. The application of techniques like phosphoproteomics or kinome profiling could reveal the signaling cascades that are activated or inhibited following this compound treatment.

Integration of High-Throughput Omics Technologies in this compound Research

The integration of high-throughput omics technologies, such as metabolomics and proteomics, offers a powerful avenue to gain a global perspective on the cellular responses to this compound and to identify novel biomarkers or pathways affected by its activity. Although specific detailed studies applying these technologies directly to this compound research were not extensively found in the provided literature, the involvement of researchers in related fields who utilize transcriptomic-metabolomic profiling and general metabolomics suggests the applicability and future potential of these approaches in this compound research.

Metabolomics could be employed to comprehensively profile the metabolic alterations occurring in cells or tissues treated with this compound. This could potentially uncover affected metabolic pathways beyond energy metabolism, such as lipid metabolism (consistent with its prostaglandin-like origin) or amino acid metabolism, thereby revealing downstream effects of this compound's interactions with its targets.

Q & A

Q. How should researchers respond to peer critiques regarding methodological limitations in this compound studies?

  • Methodological Answer :
  • Transparency : Acknowledge limitations in the discussion section (e.g., "Our model excludes hepatic metabolism effects").
  • Iterative Design : Propose follow-up experiments (e.g., metabolite profiling) in revised manuscripts.
  • Data Sharing : Provide supplementary raw data to support rebuttals .

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